molecular formula C15H15ClO2 B1267815 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene CAS No. 33688-50-5

1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene

Cat. No. B1267815
CAS RN: 33688-50-5
M. Wt: 262.73 g/mol
InChI Key: RWYQBTIHSCUXJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene often involves multi-step reactions including substitution, nitration, reduction, cyclization, and chlorination processes. For example, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, yielding a total of 29.2% over the steps (Wang et al., 2015). This highlights the complexity and challenges in synthesizing such compounds, where each step needs to be optimized for better yields and desired selectivity.

Molecular Structure Analysis

Molecular structure analysis of closely related compounds reveals significant information about the spatial arrangement of atoms and functional groups, affecting their reactivity and physical properties. For instance, the study of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomers demonstrated how substituents around the methoxy groups influence the crystal structure and physical properties of these compounds, including bond angles and conjugation effects (Wiedenfeld et al., 2004).

Chemical Reactions and Properties

The chemical reactions involving 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene derivatives are diverse, encompassing a range of transformations such as electrophilic substitutions, cyclizations, and coupling reactions. For example, the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid showcases the electrophilic aromatic substitution mechanism leading to complex heterocycles (Moroda & Togo, 2008).

Physical Properties Analysis

The physical properties of such compounds are crucial for their application in synthesis and material science. For instance, the crystal structure, melting point, solubility, and stability under various conditions are essential parameters that influence their reactivity and handling. Studies on similar compounds provide insights into how structural features like methoxy and chloromethyl groups impact these properties, which is critical for designing synthesis pathways and applications (Wiedenfeld et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards different types of reagents, stability under various chemical conditions, and the ability to undergo specific reactions, are defined by the molecular structure. The presence of electron-donating and withdrawing groups, such as methoxy and chloromethyl, respectively, play a significant role in determining the chemical behavior of these compounds. Analysis of reactions, such as the electrophilic aromatic substitution facilitated by iodobenzene catalysis, highlights the intricate balance of electronic effects governing the reactivity of such molecules (Moroda & Togo, 2008).

Scientific Research Applications

1. Polymer Synthesis and Characterization

1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene plays a role in the synthesis of novel polymers. For example, polymers of 1-methoxy-4-ethoxybenzene and related compounds were electrosynthesized and characterized for their solubility, structural properties, and electrical conductivities, revealing insights into their potential applications in materials science (Moustafid et al., 1991).

2. Synthesis of Novel Monomers

The compound has been utilized in the synthesis of novel monomers containing para-methoxyazobenzene as the mesogenic group. These monomers were characterized using various spectroscopic techniques and their thermal behavior was studied, demonstrating applications in the field of liquid crystal research (Wang et al., 2000).

3. Precursor for Bioisosteric Analogues

It serves as a precursor in the synthesis of bioisosteric analogues of pharmacologically important compounds. For example, hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a putative bioisosteric colchicine analogue, was synthesized from 1-benzyloxy-4-bromo-2-methoxybenzene (Shishov et al., 2014).

4. Application in Thermochemical Conversion

This compound has been studied in the context of thermochemical conversion processes. For instance, its conversion in an aqueous alkaline solution under heat treatment was analyzed, which is relevant to the development of processes for producing liquid fuels from spent pulping liquors (Alén, 1991).

5. Study of Methoxybenzene Derivatives

The study of substituted methoxybenzene derivatives, including 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene, helps understand their crystal structures and molecular interactions. Such studies are crucial in materials science for understanding the properties of these compounds (Fun et al., 1997).

6. Electrochemical Studies

The compound's derivatives have been studied in electrochemical contexts, such as the electrochemical reduction of methyl triclosan, where it is used as a reference compound. These studies have implications for environmental chemistry and pollutant analysis (Peverly et al., 2014).

7. Host-Guest Chemistry

Research on the guest-induced assembly of molecular structures, where 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene or its derivatives serve as the guest molecules, contributes to the field of supramolecular chemistry. This research helps understand molecular interactions and the formation of complex structures (Kobayashi et al., 2003).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as the hazards associated with the compound. It may include toxicity data, flammability, reactivity, and disposal information.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on the compound’s properties, its mechanism of action, or gaps in the current understanding of the compound.


properties

IUPAC Name

4-(chloromethyl)-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYQBTIHSCUXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305163
Record name 1-(benzyloxy)-4-(chloromethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene

CAS RN

33688-50-5
Record name NSC169519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(benzyloxy)-4-(chloromethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (5.95 g, 50.0 mmol) was added to a mixture of 4-benzyloxy-3-methoxybenzylalcohol (10.0 g, 40.9 mmol) in 50 ml ether at room temperature. The reaction turned into a clear solution and was monitored by TLC. The reaction was quenched with H2O. The product was extracted with ether. The aqueous layer was extracted with ether. The combined organic layer washed with 5% NaHCO3, brine and dried with Na2SO4. Ether was evaporated and the residue was purified by chromatography (on silica gel, ethyl acetate/hexane=2/8) to give a white solid 8.10 g. NMR spectra of the product were consistent for the proposed structure.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Theppawong, P Ploypradith… - Chemistry–An Asian …, 2015 - Wiley Online Library
With the goal to improve the aqueous solubility of lamellarins, the lactone ring in their skeleton was replaced with a lactam moiety in azalamellarins. However, the reported synthetic …
Number of citations: 35 onlinelibrary.wiley.com

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